PFTase-Mediated Peptide Incorporation Rate: Farnesyl Azide Versus Geranyl Azide
In a direct head-to-head comparison using protein farnesyltransferase (PFTase) with N-dansyl-Gly-Cys-Val-Ile-Ala-OH as the model peptide substrate, farnesylazide diphosphate (C15) and geranylazide diphosphate (C10) exhibited comparable rates of incorporation, both being approximately twofold lower than the natural substrate farnesyl diphosphate (FPP) [1]. The comparable incorporation rates indicate that the C15 farnesyl azide is efficiently processed by PFTase, validating its use as a metabolic surrogate. However, the study authors explicitly note that farnesylazide is more appropriate for biological studies while geranylazide is better suited for general protein modification and immobilization applications [1].
| Evidence Dimension | Enzymatic incorporation rate (relative to natural substrate FPP) |
|---|---|
| Target Compound Data | Farnesylazide diphosphate (C15): comparable to geranylazide; ~2-fold lower than FPP |
| Comparator Or Baseline | Geranylazide diphosphate (C10): comparable to farnesylazide; natural substrate FPP: reference baseline (1×) |
| Quantified Difference | Both farnesylazide and geranylazide ~50% of FPP rate; no significant difference between C15 and C10 azides |
| Conditions | PFTase enzyme with N-dansyl-Gly-Cys-Val-Ile-Ala-OH peptide substrate |
Why This Matters
This data demonstrates that farnesyl azide is enzymatically competent for PFTase-catalyzed labeling while maintaining chain-length specificity for farnesylation studies, a distinction critical for accurate prenylome mapping.
- [1] Rose MW, et al. Evaluation of geranylazide and farnesylazide diphosphate for incorporation of prenylazides into a CAAX box-containing peptide using protein farnesyltransferase. J Pept Res. 2005;65(6):529-537. View Source
